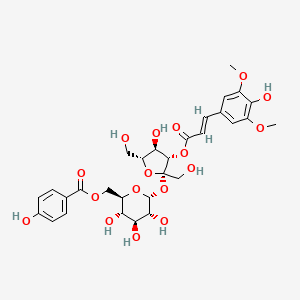
2-Chloro-5-methyl-4-nitropyridine
Overview
Description
“2-Chloro-5-methyl-4-nitropyridine” is an important pyridine derivative. It is an intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments . It could form an acceptor fragment of 2-adamantylamino-5-nitropyridine (AANP) .
Synthesis Analysis
The synthesis of “2-Chloro-5-methyl-4-nitropyridine” involves several steps . The method includes synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing the 2-chloro-5-nitropyridine . This method produces few byproducts in a digestion process, the reaction conditions are mild, and the total yield is high .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-methyl-4-nitropyridine” can be found in various databases .
Chemical Reactions Analysis
“2-Chloro-5-methyl-4-nitropyridine” is a nitropyridine derivative that shows a particularly large optical non-linearity . It is observed that the mean C-C (ring) bond distance calculated between the ring carbon atoms of 2C4M3NP is 1.387 Å .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-methyl-4-nitropyridine” can be found in various databases .
Scientific Research Applications
Chemical Synthesis Studies
2-Chloro-5-methyl-4-nitropyridine: is primarily used in chemical synthesis studies . It serves as a versatile intermediate in the synthesis of various complex molecules. Its reactivity, particularly due to the nitro group, allows for subsequent transformations that are pivotal in creating new compounds for further research and development.
Semiconductors
Pyridine-based materials, including derivatives like 2-Chloro-5-methyl-4-nitropyridine , are known to be used in the development of semiconductors . These compounds can be part of the synthesis pathways to create materials with specific electronic properties necessary for semiconductor applications.
Photovoltaic Cells
In the realm of renewable energy, 2-Chloro-5-methyl-4-nitropyridine may contribute to the advancement of photovoltaic cell technology. Pyridine derivatives are often investigated for their potential roles in enhancing the efficiency and stability of solar cells .
Optical Data Carriers
The compound’s potential use in optical data carriers is linked to its structural properties, which could be harnessed in the development of materials for data storage technologies . The pyridine core can be functionalized to alter its optical properties, making it suitable for such applications.
Optical Switching
2-Chloro-5-methyl-4-nitropyridine: could be utilized in the field of optical switching, where rapid changes in the optical path are required . Its molecular structure might be engineered to respond to light or electrical stimuli, enabling its use in creating more efficient optical switches.
Organic Light-Emitting Diodes (OLEDs)
While not directly used in OLEDs, pyridine derivatives are part of a broader class of materials that contribute to the development of OLED technology . Research into these materials helps in understanding charge transfer processes and improving the performance of light-emitting devices.
Mechanism of Action
Target of Action
It is known that this compound is used in chemical synthesis studies , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via the reaction of an organoboron compound with a halide or pseudohalide . In this context, 2-Chloro-5-methyl-4-nitropyridine could potentially act as a halide source.
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds being synthesized.
Pharmacokinetics
It is known that the compound is a solid at room temperature, with a melting point of 37-39°c and a boiling point of 91°c at 5 mmhg . These properties could potentially influence its bioavailability.
Result of Action
Given its role in the synthesis of complex organic compounds via suzuki–miyaura cross-coupling reactions , it can be inferred that it contributes to the formation of new carbon-carbon bonds, thereby enabling the synthesis of a wide variety of organic compounds.
Safety and Hazards
Future Directions
“2-Chloro-5-methyl-4-nitropyridine” may be used in chemical synthesis studies . Nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
properties
IUPAC Name |
2-chloro-5-methyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGDFBBVKXPIME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540248 | |
| Record name | 2-Chloro-5-methyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-4-nitropyridine | |
CAS RN |
97944-45-1 | |
| Record name | 2-Chloro-5-methyl-4-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Triethoxy[4-(trifluoromethyl)phenyl]silane](/img/structure/B1589864.png)



![Dichloro[(+/-)-binap]digold(I)](/img/structure/B1589868.png)



